3,6-Dichloro-2-fluoroaniline

Lipophilicity Drug Design Physicochemical Profiling

3,6-Dichloro-2-fluoroaniline (CAS 1017778-56-1) is a halogenated aromatic amine with the molecular formula C6H4Cl2FN and a molecular weight of 180.01 g/mol. This compound features a distinctive 3,6-dichloro-2-fluoro substitution pattern on the aniline ring, classifying it within the broader family of chloro-fluoroaniline regioisomers that serve as versatile intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C6H4Cl2FN
Molecular Weight 180 g/mol
CAS No. 1017778-56-1
Cat. No. B1439749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-fluoroaniline
CAS1017778-56-1
Molecular FormulaC6H4Cl2FN
Molecular Weight180 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)N)F)Cl
InChIInChI=1S/C6H4Cl2FN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
InChIKeyQNMHNBIMWNQSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-2-fluoroaniline (CAS 1017778-56-1): A Regiospecific Dichloro-Fluoroaniline Building Block for Research and Development


3,6-Dichloro-2-fluoroaniline (CAS 1017778-56-1) is a halogenated aromatic amine with the molecular formula C6H4Cl2FN and a molecular weight of 180.01 g/mol . This compound features a distinctive 3,6-dichloro-2-fluoro substitution pattern on the aniline ring, classifying it within the broader family of chloro-fluoroaniline regioisomers that serve as versatile intermediates in pharmaceutical and agrochemical synthesis [1]. Available commercially at purities of 97–98%, it presents as a white solid with a melting point of 54–56 °C and requires standard hazardous-material handling precautions (H302, H315, H319, H332, H335) .

Why Regioisomeric Chloro-Fluoroanilines Cannot Be Interchanged: The Case for 3,6-Dichloro-2-fluoroaniline Specification


Dichloro-fluoroanilines sharing the molecular formula C6H4Cl2FN exist as multiple regioisomers with chlorine and fluorine atoms distributed at different ring positions. These positional isomers exhibit measurably distinct physicochemical properties—including lipophilicity, boiling point, and solid-state characteristics—that directly impact their behavior in synthetic transformations, purification protocols, and ultimately the properties of downstream products . Furthermore, the specific 3,6-dichloro-2-fluoro arrangement creates a unique electronic environment that influences both the reactivity of the amino group and the leaving-group propensity of the halogen substituents in cross-coupling reactions [1]. Substituting one regioisomer for another without verification risks altered reaction yields, unexpected byproduct profiles, and compromised biological activity of target molecules.

3,6-Dichloro-2-fluoroaniline: Quantified Differentiation Evidence Against Closest Regioisomeric Analogs


Quantified Lipophilicity Differential: 3,6-Dichloro-2-fluoroaniline vs. 2,4-Dichloro-6-fluoroaniline

The 3,6-dichloro-2-fluoro substitution pattern confers significantly higher predicted lipophilicity compared to the 2,4-dichloro-6-fluoro regioisomer. ACD/Labs Percepta Platform (v14.00) calculations yield an ACD/LogP of 2.72 for 3,6-dichloro-2-fluoroaniline versus 2.19 for 2,4-dichloro-6-fluoroaniline . This difference of 0.53 log units corresponds to an approximately 3.4-fold higher octanol-water partition coefficient for the 3,6-isomer, which can substantially influence membrane permeability, metabolic stability, and overall pharmacokinetic behavior of derived compounds.

Lipophilicity Drug Design Physicochemical Profiling

Collision-Induced Dissociation (CID) Mass Spectrometric Differentiation of Chloro-Fluoroaniline Regioisomers via the Ortho Effect

Regioisomeric chloro-fluoroanilines can be analytically differentiated by their collision-induced dissociation (CID) mass spectral behavior. A systematic study of haloaniline isomers demonstrated that ortho-substituted regioisomers exhibit characteristic hydrogen halide and halogen radical loss pathways, whereas meta- and para-isomers preferentially lose ammonia or halogen radicals [1]. Critically, 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline were shown to be significantly differentiable by their CID mass spectra, establishing a precedent for regioisomer identification based on fragmentation patterns [1]. The 3,6-dichloro-2-fluoroaniline structure contains a chlorine atom ortho to the amino group, placing it within the class of ortho-haloanilines that display diagnostic fragmentation behavior.

Analytical Chemistry Isomer Differentiation Mass Spectrometry

PDB-Validated Pharmacophoric Utility: The 3,6-Dichloro-2-fluorophenyl Moiety in the MsbA Inhibitor G247

The 3,6-dichloro-2-fluorophenyl substructure—directly derived from 3,6-dichloro-2-fluoroaniline—constitutes the critical halogenated aromatic pharmacophoric element of G247, a first-generation inhibitor of the bacterial ABC transporter MsbA [1]. G247 has been reported to inhibit MsbA ATPase activity with an IC50 of approximately 5 nM [2]. The compound has been structurally characterized bound to E. coli MsbA by single-particle cryo-electron microscopy at 3.90 Å resolution (PDB ID: 7MEW), revealing that it acts as a transmembrane domain wedge that symmetrically increases nucleotide-binding domain separation and prevents conformational transitions required for ATP hydrolysis [1][3]. This structural validation distinguishes the 3,6-dichloro-2-fluoro substitution pattern as a demonstrated pharmacophoric element in a mechanistically characterized biological probe, published in Science (2021) [3].

Structural Biology Antibacterial Discovery ABC Transporter Inhibition

Solid-State Handling Properties: Melting Point Differentiation Among Dichloro-Fluoroaniline Regioisomers

The melting point of 3,6-dichloro-2-fluoroaniline (54–56 °C) distinguishes it from several regioisomeric counterparts, impacting solid-state handling, storage conditions, and formulation workflows [1]. For example, 2,4-dichloro-5-fluoroaniline (CAS 348-64-1) melts at 62–65 °C, and 2,6-dichloro-4-fluoroaniline (CAS 344-19-4) melts at 53–55 °C [2][3]. These differences, while modest, become operationally significant in automated solid-dispensing workflows, differential scanning calorimetry (DSC) purity analysis, and recrystallization protocol development.

Solid-State Chemistry Formulation Handling and Storage

Boronic Acid Derivatization Potential: Access to (3,6-Dichloro-2-fluorophenyl)boronic Acid for Suzuki-Miyaura Cross-Coupling

3,6-Dichloro-2-fluoroaniline serves as the direct synthetic precursor to (3,6-dichloro-2-fluorophenyl)boronic acid (CAS 2377605-67-7), a specialized boronic acid building block for Suzuki-Miyaura cross-coupling reactions [1]. This boronic acid derivative is commercially available at 95–98% purity from multiple suppliers, with pricing at approximately €184–242 per gram (2023–2025 data) [2]. The combination of chloro and fluoro substituents on the phenyl ring enhances both the reactivity of the boronic acid in palladium-catalyzed couplings and the metabolic stability of the resulting biaryl products [1]. This derivatization pathway is not equally accessible from all dichloro-fluoroaniline regioisomers, as the specific halogen placement influences diazotization efficiency and subsequent borylation yield.

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Synthetic Methodology

Electronic Environment: Predicted pKa and Substituent Effects Distinguishing the 3,6-Dichloro-2-fluoro Substitution Pattern

The combined electron-withdrawing effects of chlorine and fluorine substituents in the 3,6-dichloro-2-fluoro arrangement substantially reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa of conjugate acid ~4.6) . For related dichloro-fluoroaniline regioisomers, predicted pKa values (conjugate acid) range from approximately 1.0 to 2.2, with the exact value depending on the specific substitution pattern [1]. The 3,4-dichloro-2-fluoroaniline regioisomer has a predicted pKa of 1.51±0.10, while 2,4-dichloro-5-fluoroaniline is predicted at 1.00±0.10 [1][2]. These differences in basicity directly affect nucleophilicity in amidation and Buchwald-Hartwig coupling reactions, as well as protonation state under physiological and chromatographic conditions.

Electronic Effects Reactivity Prediction Nucleophilicity

Recommended Application Scenarios for 3,6-Dichloro-2-fluoroaniline Based on Evidence-Verified Differentiation


Medicinal Chemistry: Synthesis of MsbA-Targeting Antibacterial Agents via the G247 Pharmacophore

3,6-Dichloro-2-fluoroaniline is the demonstrated synthetic precursor to the 3,6-dichloro-2-fluorophenyl pharmacophoric element present in G247, a mechanistically characterized MsbA inhibitor with a cryo-EM-validated binding mode (PDB 7MEW, 3.90 Å) and reported ATPase IC50 of approximately 5 nM [1][2]. Research groups pursuing novel antibacterial agents targeting gram-negative ABC transporters should procure this specific regioisomer to reproduce or elaborate upon the G247 scaffold, as the substitution pattern is integral to the compound's transmembrane domain wedge mechanism [1]. Alternative regioisomers would place halogen atoms at positions incompatible with the established binding pose, likely abrogating activity.

Suzuki-Miyaura Cross-Coupling: Biaryl Construction via (3,6-Dichloro-2-fluorophenyl)boronic Acid

For medicinal chemistry and agrochemical programs requiring the construction of 3,6-dichloro-2-fluorinated biaryl systems, 3,6-dichloro-2-fluoroaniline provides access to (3,6-dichloro-2-fluorophenyl)boronic acid (CAS 2377605-67-7) through standard diazotization-borylation sequences [1]. This boronic acid is commercially available at 95–98% purity and participates in palladium-catalyzed Suzuki-Miyaura couplings to generate biaryl products with enhanced metabolic stability conferred by the halogen substitution pattern [1]. The 3,6-dichloro-2-fluoro arrangement is particularly suited for this application because both chlorine substituents can serve as additional handles for subsequent orthogonal cross-coupling reactions.

Analytical Reference Standard: Regioisomer Identification and Impurity Profiling by CID Mass Spectrometry

The ortho-effect CID fragmentation behavior of chloro-fluoroanilines, as characterized by Patrick et al. (2011), enables the use of 3,6-dichloro-2-fluoroaniline as an analytical reference standard for distinguishing regioisomeric impurities in synthetic workflows [1]. Quality control laboratories supporting chemical process development can leverage the characteristic hydrogen halide loss pathway of ortho-haloanilines to confirm the identity of purchased material and detect isomeric contamination, a capability not available through simple molecular weight confirmation alone [1].

Lead Optimization: Physicochemical Property Modulation Through Regiospecific Halogen Placement

The ACD/LogP of 2.72 for 3,6-dichloro-2-fluoroaniline—0.53 log units higher than the 2,4-dichloro-6-fluoro regioisomer—makes it the preferred building block when increased lipophilicity is desired in a lead series [1][2]. Medicinal chemists optimizing compounds for membrane permeability or CNS exposure can select this regioisomer to gain approximately 3.4-fold greater partition into lipid environments compared to alternative dichloro-fluoroaniline building blocks, without changing molecular weight or hydrogen-bond donor/acceptor counts [1][2].

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